HCA2 Receptor Binding Affinity
2-Fluoro-6-(trifluoromethyl)nicotinic acid demonstrates high-affinity binding to the recombinant human hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A or the niacin receptor. In a competitive radioligand displacement assay using [5,6-3H]-nicotinic acid, the compound exhibited an IC50 of 21 nM [1]. Functional agonism was confirmed by EC50 of 70 nM in a cAMP accumulation assay in Flp-IN HEK cells [1]. In contrast, the regioisomeric analog 6-fluoro-2-(trifluoromethyl)nicotinic acid (identical molecular formula and mass) exhibits a substantially higher IC50 of 327 nM for HCA2 under identical assay conditions [2]. The 2-F,6-CF3 substitution pattern confers approximately 15.6-fold higher binding affinity than the 6-F,2-CF3 isomer.
| Evidence Dimension | HCA2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | 6-Fluoro-2-(trifluoromethyl)nicotinic acid: 327 nM |
| Quantified Difference | 15.6-fold higher affinity (21 nM vs. 327 nM) |
| Conditions | Displacement of [5,6-3H]-nicotinic acid from recombinant human HCA2 receptor expressed in Flp-IN HEK cell membranes after 2 hrs by microbeta counting |
Why This Matters
Procurement of the correct regioisomer is critical for HCA2-targeted programs; substituting the 6-F,2-CF3 isomer would result in a >15-fold loss in target engagement, invalidating SAR studies.
- [1] BindingDB Entry BDBM50268988 (ChEMBL3589836). IC50 = 21 nM; EC50 = 70 nM for 2-fluoro-6-(trifluoromethyl)nicotinic acid at human HCA2 receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50268988. View Source
- [2] BindingDB Entry BDBM50022066 (ChEMBL3299113). IC50 = 327 nM for 6-fluoro-2-(trifluoromethyl)nicotinic acid at human HCA2 receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50022066. View Source
